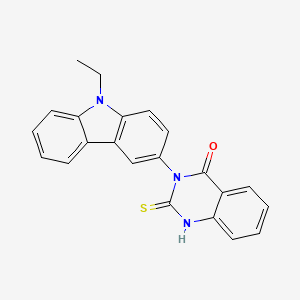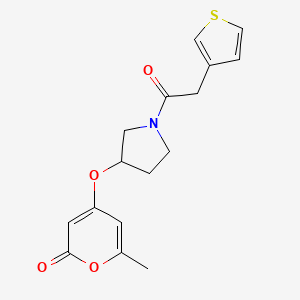
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core with a thiophene and pyrrolidine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Attachment of the Pyrrolidine Group: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrrolidine reacts with an appropriate leaving group on the pyranone core.
Final Coupling: The final step involves coupling the thiophene-acetylated pyrrolidine with the pyranone core through an etherification reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atom in the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyranone core.
Substitution: Various substituted pyranone derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways, especially those involving oxidative stress or enzyme inhibition.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrrolidine groups could play a role in binding to the active site of enzymes or receptors, while the pyranone core might be involved in redox reactions or other biochemical processes.
相似化合物的比较
Similar Compounds
- 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(2-(furan-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(2-(benzofuran-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Uniqueness
The uniqueness of 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-methyl-4-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-6-14(8-16(19)20-11)21-13-2-4-17(9-13)15(18)7-12-3-5-22-10-12/h3,5-6,8,10,13H,2,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLCTLYXUCLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
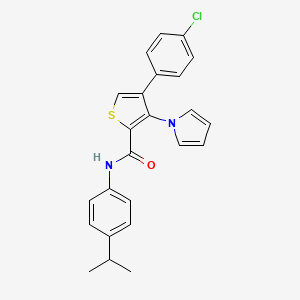


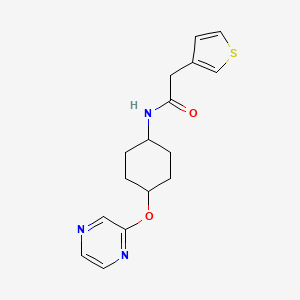
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)
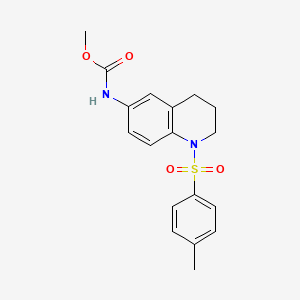
![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)
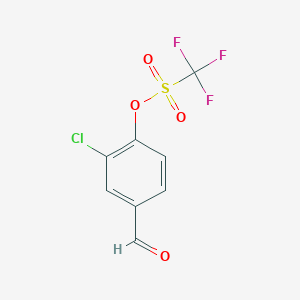

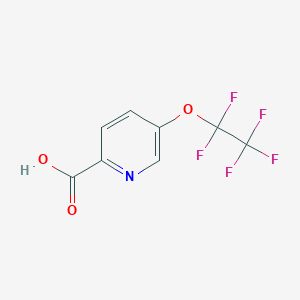
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)
